1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl group at the 5-position of the furan ring and a propan-1-amine group
Preparation Methods
The synthesis of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-methylfuran, which is commercially available or can be synthesized from furan through methylation.
Formation of Intermediate: The 5-methylfuran undergoes a reaction with a suitable halogenating agent to form 5-methylfuran-2-yl halide.
Amination: The halide intermediate is then subjected to nucleophilic substitution with propan-1-amine to form 1-(5-Methylfuran-2-yl)propan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride salt can be replaced by other nucleophiles, forming different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Furyl)propan-1-amine hydrochloride: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
1-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
1-(5-Methylpyrrol-2-yl)propan-1-amine hydrochloride:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQDTRFLKESTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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